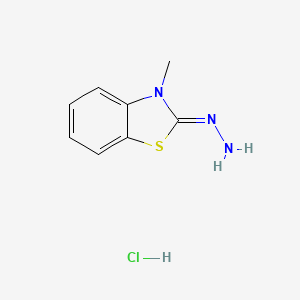

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

Description

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (CAS Registry Number® 4338-98-1) is a chemical compound with the molecular formula C₈H₉N₃S·ClH and a molecular mass of 215.70 g/mol . It is widely recognized as a chromogenic reagent in spectrophotometric analyses due to its ability to form stable colored products upon reaction with oxidized substrates. Key synonyms include 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride, and 3-Methyl-2(3H)-benzothiazolone hydrazone hydrochloride .

The compound’s utility spans pharmaceuticals, environmental monitoring, and biochemical assays. For example, it reacts with oxidized reserpine to form a blue-colored product (λmax = 630 nm) for drug quantification , and it serves as a coupling agent in formaldehyde detection via enzymatic or chemical oxidation pathways . Its versatility also extends to metal ion determination (e.g., thallium(III), selenium(IV)) and polymer analysis (e.g., chitin/chitosan quantification) .

Properties

IUPAC Name |

(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H/b10-8-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZPVSPULCMUQB-DQMXGCRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1128-67-2 (Parent) | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-98-1, 1422544-60-2, 14448-67-0, 149022-15-1 | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422544602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U2C4W7EPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) is a compound with diverse biological activities, primarily recognized for its role as a chromogenic reagent in biochemical assays. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₈H₉N₃S·HCl

- Molecular Weight : 215.70 g/mol

- Melting Point : 276-278 °C (decomposes)

MBTH acts primarily as an electrophilic coupling reagent, facilitating various biochemical reactions. It is notably utilized in the spectrophotometric determination of enzyme activities, particularly those involving tyrosinase and peroxidase.

Applications in Biochemistry

- Tyrosinase Activity Measurement :

- Hydrogen Peroxide Detection :

- Glycosaminoglycan Quantification :

Enzymatic Reactions

MBTH's role as an enzymatic probe has been extensively studied:

| Enzyme Type | Reaction Type | Reference |

|---|---|---|

| Tyrosinase | Monophenol oxidation | |

| Horseradish Peroxidase | Hydrogen peroxide detection | |

| Glycosyl Hydrolases | Schistosoma mansoni α-N-acetylgalactosaminidase inhibition |

Toxicity and Safety

Despite its utility, MBTH poses certain toxicity risks:

- Acute Toxicity : Ingestion can lead to severe health issues; doses as low as 40 grams may be fatal .

- Chronic Effects : Long-term exposure can result in respiratory issues and skin irritation .

- Environmental Impact : Classified as hazardous waste; proper disposal is necessary to mitigate ecological risks .

Case Studies

-

Tyrosinase Assay Development :

A study demonstrated the effectiveness of MBTH in measuring tyrosinase activity with enhanced sensitivity compared to traditional methods, allowing for rapid screening of phenolic compounds . -

Detection of Thallium Toxicity :

Research indicated that MBTH could be involved in detecting thallium ions through colorimetric changes, providing insights into heavy metal toxicity and potential detoxification strategies . -

Schistosomiasis Research :

The use of MBTH in studying the enzymatic activity of Schistosoma mansoni glycosyl hydrolases has opened avenues for drug development aimed at controlling schistosomiasis by inhibiting specific enzyme activities critical for parasite survival .

Scientific Research Applications

Analytical Chemistry

Aldehyde Detection:

MBTH is primarily recognized for its role as a chromogenic reagent in the detection of aldehydes, particularly formaldehyde. The compound reacts with formaldehyde under acidic conditions to form a blue-colored complex, which can be quantitatively measured using spectrophotometry. This method is highly sensitive and specific, allowing for trace detection of formaldehyde in air samples.

- Reaction Mechanism:

The reaction involves the formation of a hydrazone derivative from formaldehyde and MBTH, followed by oxidation to yield a colored complex that absorbs light at approximately 628 nm. This property makes MBTH an invaluable tool for environmental monitoring of formaldehyde levels in various settings, including indoor air quality assessments .

Table 1: Spectrophotometric Properties of MBTH Complex

| Parameter | Value |

|---|---|

| Absorption Maximum (nm) | 628 |

| Molar Extinction Coefficient (ε) | High (exact value depends on concentration) |

Case Study: Formaldehyde Detection in Indoor Air

A study demonstrated the effectiveness of MBTH in detecting formaldehyde concentrations in indoor environments. Samples were treated with MBTH, and the resulting color intensity was measured spectrophotometrically, correlating well with formaldehyde levels determined by gas chromatography .

Environmental Applications

Formaldehyde Monitoring:

The compound has been utilized in methods for assessing formaldehyde emissions from various sources, including industrial processes and building materials. Its ability to form stable colored complexes allows for straightforward visual or quantitative analysis of air samples.

- Methodology:

Environmental samples are collected and treated with MBTH under controlled acidic conditions. The resulting color change is measured spectrophotometrically to determine formaldehyde concentration.

Table 2: Comparison of Detection Methods for Formaldehyde

| Method | Sensitivity | Specificity | Advantages |

|---|---|---|---|

| MBTH Spectrophotometry | High | High | Simple, cost-effective |

| Gas Chromatography | Very High | Very High | Accurate but more complex |

| HPLC | High | High | Detailed analysis but expensive |

Synthetic Chemistry

Synthesis of Benzothiazolium Azo Dyes:

MBTH serves as a precursor in the synthesis of various benzothiazolium azo dyes. These dyes are important in textile and food industries due to their vivid colors and stability.

- Synthesis Process:

The preparation involves coupling reactions where MBTH reacts with diazonium salts to produce azo compounds. The process is advantageous due to the mild reaction conditions required and the high yields obtained.

Table 3: Synthesis Overview of Benzothiazolium Azo Dyes Using MBTH

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Coupling Reaction | MBTH + Diazonium Salt | Room Temperature | Up to 90% |

Chemical Reactions Analysis

Chromogenic Oxidation Reactions

MBTH undergoes oxidative coupling reactions critical for analytical detection:

Hydrogen Peroxide Detection

In the presence of horseradish peroxidase (HRP), MBTH reacts with H₂O₂ to form a blue tetraazapentamethine dye (λ<sub>max</sub> = 620 nm):

Conditions : pH 3.5, acetone quenching .

Glucose and Choline Quantification

MBTH-based enzymatic assays demonstrate linear ranges:

Carbonyl Compound Reactions

MBTH selectively reacts with aldehydes and ketones to form colored hydrazones:

The reaction mechanism involves nucleophilic attack by the hydrazone’s NH group on the carbonyl carbon, forming a conjugated system detectable at 430–470 nm .

Stability and Degradation Pathways

MBTH decomposes at temperatures >270°C . In aqueous solutions (pH 3–4), it exhibits:

-

Oxidative instability : Rapid degradation in the presence of strong oxidizers (e.g., hypochlorite)

-

Photodegradation : Partial decomposition under UV light, requiring amber glass storage

Analytical Performance Comparison

| Method | LOD | LOQ | Matrix | Interferences |

|---|---|---|---|---|

| H₂O₂/HRP-MBTH | 5 μM | 15 μM | Biological fluids | Ascorbic acid, cysteine |

| Aldehyde spectrophotometry | 0.02 μg/mL | 0.08 μg/mL | Environmental water | Ketones (minimal cross-reactivity) |

| Ethamsylate determination | 0.12 μg/mL | 0.40 μg/mL | Pharmaceutical tablets | Excipients (starch, lactose) |

Comparison with Similar Compounds

Table 2. Advantages and Limitations of Reagent Systems

| Reagent | Advantages | Limitations |

|---|---|---|

| This compound | Versatile; stable products; low interference | Lower sensitivity vs. enzymatic methods |

| Nash’s Reagent | Well-established | Requires heating; unstable products |

| Purpald | Aldehyde-specific | Narrow application scope |

| Brucine | High sensitivity for nitrate | Toxic; hazardous handling |

Q & A

Q. Methodological Optimization Steps :

- Reagent Concentrations : Use 0.5% FeCl₃ and 1×10⁻² M MBTH HCl for optimal coupling efficiency .

- Reaction Time : Monitor kinetics between 4–16 minutes at 25°C, with maximum absorbance at 395 nm .

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) using buffer systems to stabilize the reaction .

How can researchers validate the accuracy and precision of MBTH HCl-based analytical methods?

Advanced Research Question

Validation requires assessing linearity, sensitivity, and reproducibility using established protocols:

- Linearity : Calibrate with standards (e.g., 0.5–22.5 µg/mL for captopril). Regression equations (e.g., A = 0.042C + 0.003, R² = 0.9994) confirm linearity .

- Sensitivity : Calculate molar absorptivity (ε) and Sandell’s sensitivity. For captopril, ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹ .

- Recovery Studies : Achieve 99.39–101.64% recovery in spiked pharmaceutical formulations, validated via t-tests and F-tests against reference methods .

How should researchers address interference from co-existing ions or compounds in MBTH HCl-coupled assays?

Advanced Research Question

Interference mitigation strategies include:

- Selective Masking Agents : Add EDTA to chelate metal ions (e.g., Cu²⁺) that compete with Fe³⁺ in oxidation reactions .

- Kinetic Discrimination : Use fixed-time methods (e.g., measuring at 8 minutes) to isolate the analyte’s signal from slower-reducing interferents like thiocyanate .

- Validation via Standard Additions : Confirm accuracy in complex matrices (e.g., soil/effluent samples) by spiking known cyanide concentrations and comparing results to barbituric acid methods .

What are the applications of MBTH HCl in organic synthesis beyond analytical chemistry?

Advanced Research Question

MBTH HCl is used in synthesizing heterocyclic compounds:

- Azine Derivatives : React MBTH HCl with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) in ethanol under basic conditions (triethylamine) to form Schiff bases. Yields exceed 80% .

- Aggregation-Induced Emission (AIE) Materials : Azine derivatives from MBTH HCl exhibit AIE properties, useful in pressure-sensitive nanomaterials .

How does MBTH HCl’s reactivity vary between biochemical and environmental applications?

Cross-Disciplinary Research Question

- Biochemical Assays : In enzyme activity assays (e.g., polyphenol oxidase), MBTH HCl enhances colorimetric detection of substrates like L-DOPA, requiring strict pH control (pH 6.5–7.5) .

- Environmental Monitoring : For residual chlorine detection, MBTH HCl couples with chloramine-B in water samples. Adjust reagent ratios (e.g., MBTH:ClO⁻ = 2:1) to minimize matrix effects .

What safety protocols are critical when handling MBTH HCl in research settings?

Basic Research Question

- Storage : Keep in airtight containers at ambient temperatures; avoid light to prevent decomposition .

- Incompatibilities : Exclude strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .

- Toxicity : Use PPE (gloves, goggles) due to acute oral toxicity (LD₅₀ = 300 mg/kg in rats) .

How can researchers troubleshoot low sensitivity in MBTH HCl-based kinetic methods?

Advanced Research Question

- Reagent Stability : Prepare fresh MBTH HCl solutions daily to avoid hydrazone degradation .

- Temperature Control : Maintain 25±0.5°C during reactions to ensure consistent kinetics .

- Instrument Calibration : Verify spectrophotometer slit width (1 nm) and scan speed (400 nm/min) to reduce baseline noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.